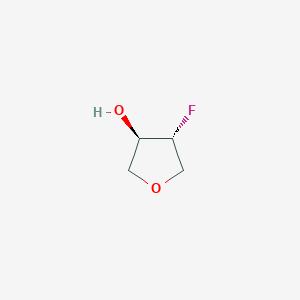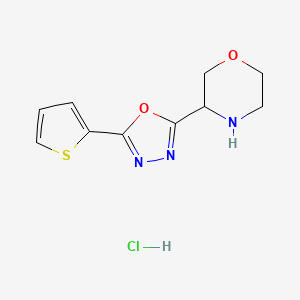
2-(5-(噻吩-2-基)-1,3,4-噁二唑-2-基)吗啉盐酸盐
描述
Synthesis Analysis
While there is no direct information available on the synthesis of “3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride”, there are general methods for synthesizing thiophene derivatives. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .科学研究应用
药物化学:抗癌潜力
2-(5-(噻吩-2-基)-1,3,4-噁二唑-2-基)吗啉盐酸盐: 在药物化学领域展现出潜力,尤其是在抗癌药物的开发方面。 噻吩衍生物因其抑制肿瘤发生中关键激酶的潜力而受到研究 。该化合物以其独特的分子结构,可能与生物靶标相互作用以抑制癌细胞生长,为治疗干预提供了新途径。
农业:作物保护
在农业领域,该化合物可以被探索其作为作物保护剂的功效。 噻吩部分已知具有生物活性,可用于开发更环保且靶向性更强的杀虫剂或除草剂 。
材料科学:有机半导体
噻吩环是推动有机半导体发展的重要组成部分 。吗啉盐酸盐衍生物可以促进用于有机场效应晶体管 (OFET) 和有机发光二极管 (OLED) 的高性能材料的开发,提高这些设备的效率和耐用性。
生物化学:酶抑制
在生物化学领域,该化合物的独特结构可能是研究酶抑制的关键。 通过与酶上的活性位点或变构位点结合,它可以提供对生化途径调节的见解,这对理解各种疾病和开发靶向治疗至关重要 。
药理学:药物开发
最后,在药理学方面,该化合物的性质可以用于药物开发。 由于存在吗啉基团,它具有跨越生物膜的能力,这可能有利于设计具有改善的生物利用度和疗效的药物 。
作用机制
Target of Action
Similar compounds such as morpholino thiophenes have been reported to target qcrb, a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme plays a crucial role in the respiratory chain of Mycobacterium tuberculosis .
Mode of Action
Based on the action of similar compounds, it can be inferred that it might interact with its target enzyme, leading to inhibition or alteration of the enzyme’s function . This interaction could result in changes in the metabolic or cellular processes that the enzyme is involved in.
Biochemical Pathways
If it indeed targets qcrb like other morpholino thiophenes, it could potentially affect the respiratory chain in mycobacterium tuberculosis . This could lead to downstream effects such as disruption of energy production and other metabolic processes in the bacteria.
Result of Action
If it acts similarly to other morpholino thiophenes, it could potentially inhibit the growth of mycobacterium tuberculosis by disrupting its respiratory chain .
生化分析
Biochemical Properties
3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, thereby enhancing cholinergic transmission. Additionally, the compound interacts with various receptors, including GABA receptors, influencing neurotransmission and potentially exhibiting anxiolytic effects .
Cellular Effects
The effects of 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it affects the expression of genes involved in apoptosis, thereby potentially inducing cell death in certain cancer cell lines . The compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride exerts its effects through various mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, the compound can activate or inhibit other enzymes, such as kinases and phosphatases, leading to downstream effects on cell signaling pathways . Changes in gene expression are mediated through interactions with transcription factors and epigenetic modifications .
Temporal Effects in Laboratory Settings
The temporal effects of 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride vary with dosage. At low doses, the compound exhibits therapeutic effects, such as enhanced cognitive function and reduced anxiety . At higher doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity . The threshold for these adverse effects varies among different animal species, highlighting the importance of dose optimization in preclinical studies .
Metabolic Pathways
3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall pharmacological profile of the compound . The compound also affects metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle .
Transport and Distribution
The transport and distribution of 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system . It is also distributed to other tissues, including the liver, kidneys, and lungs . The localization and accumulation of the compound in specific tissues can influence its overall efficacy and safety profile .
Subcellular Localization
The subcellular localization of 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It can also be found in the nucleus, where it influences gene expression by interacting with transcription factors and chromatin-modifying enzymes . The subcellular distribution of the compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
属性
IUPAC Name |
3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S.ClH/c1-2-8(16-5-1)10-13-12-9(15-10)7-6-14-4-3-11-7;/h1-2,5,7,11H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCCUPCTHNIBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NN=C(O2)C3=CC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



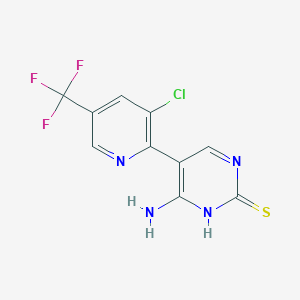
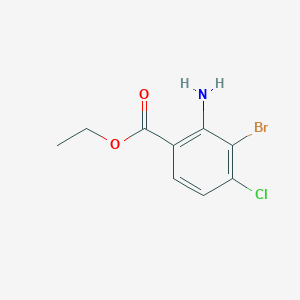

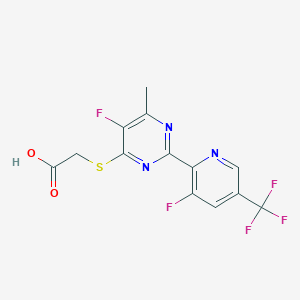
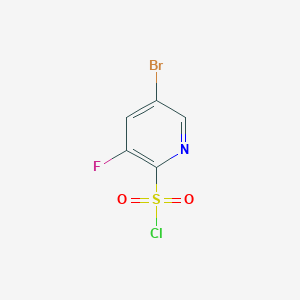
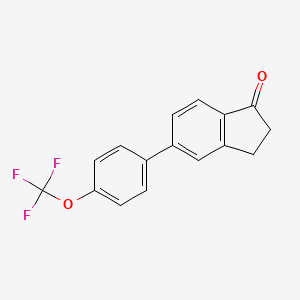
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2-fluoroacetic acid](/img/structure/B1448573.png)
![(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1448574.png)

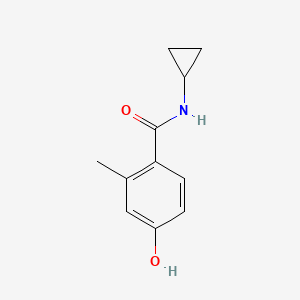
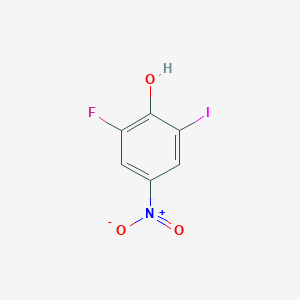
amine](/img/structure/B1448579.png)
